molecular formula C21H23N3O4S2 B11238377 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B11238377
M. Wt: 445.6 g/mol
InChI Key: MDFFFRQBEIHDKZ-UHFFFAOYSA-N
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Description

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ringThe final step involves the acylation of the quinoline derivative with 3-methoxyphenylacetic acid under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfanyl and dimethylsulfamoyl groups can interact with proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups and the quinoline core, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H23N3O4S2

Molecular Weight

445.6 g/mol

IUPAC Name

2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C21H23N3O4S2/c1-14-10-21(29-13-20(25)22-15-6-5-7-16(11-15)28-4)23-19-9-8-17(12-18(14)19)30(26,27)24(2)3/h5-12H,13H2,1-4H3,(H,22,25)

InChI Key

MDFFFRQBEIHDKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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